molecular formula C27H30N2O7 B14088498 1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14088498
M. Wt: 494.5 g/mol
InChI Key: CAZDJSWSSDCBDN-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[2,3-c]pyrrole core structure, which is known for its potential bioactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethoxybenzaldehyde with appropriate amines and ketones under controlled conditions. The reaction may involve catalysts such as acids or bases to facilitate the formation of the chromeno[2,3-c]pyrrole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s bioactive properties make it a candidate for studying biological pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique chromeno[2,3-c]pyrrole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H30N2O7

Molecular Weight

494.5 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-6-methoxy-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H30N2O7/c1-32-17-8-9-18-21(16-17)36-26-22(24(18)30)23(19-6-4-7-20(33-2)25(19)34-3)29(27(26)31)11-5-10-28-12-14-35-15-13-28/h4,6-9,16,23H,5,10-15H2,1-3H3

InChI Key

CAZDJSWSSDCBDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=C(C(=CC=C4)OC)OC)CCCN5CCOCC5

Origin of Product

United States

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